molecular formula C24H23N3O2S2 B6555581 N-ethyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 1040648-65-4

N-ethyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B6555581
CAS No.: 1040648-65-4
M. Wt: 449.6 g/mol
InChI Key: BMRGUZGIOINKGO-UHFFFAOYSA-N
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Description

N-ethyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide (CAS 1040648-65-4) is a synthetic compound with a molecular formula of C 24 H 23 N 3 O 2 S 2 and a molecular weight of 449.59 g/mol . It belongs to the class of thieno[3,2-d]pyrimidin-4-one derivatives, a scaffold known to be of significant interest in medicinal and synthetic chemistry . The structure is characterized by a fused thiophene-pyrimidinone core, substituted with a 4-methylphenyl group at the 7-position, which can influence aromaticity and hydrophobic interactions . The core structure is further functionalized at the 2-position with a sulfanyl acetamide linker featuring N-ethyl and N-phenyl substituents . This compound is intended for research applications, such as use as a building block in synthetic chemistry or as a pharmacological reference standard in the exploration of structure-activity relationships (SAR). Similar thienopyrimidinone analogues are frequently investigated for their potential as kinase inhibitors or other bioactive motifs, though the specific mechanism of action and primary research applications for this particular molecule require further scientific characterization . Researchers can utilize this chemical tool to probe biological pathways or to develop novel synthetic methodologies. Please Note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-ethyl-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-27(18-8-6-5-7-9-18)20(28)15-31-24-25-21-19(17-12-10-16(2)11-13-17)14-30-22(21)23(29)26(24)3/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRGUZGIOINKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and antioxidant properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core, an acetamide group, and a sulfanyl moiety. Its molecular formula is C22H24N2O2SC_{22}H_{24}N_2O_2S with a molecular weight of approximately 372.5 g/mol. The presence of these functional groups contributes to its reactivity and interaction with various biological systems.

1. Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, derivatives have been tested against leukemia cell lines such as HL-60 and U937, demonstrating notable cytotoxic effects .

2. Antibacterial Properties

The antibacterial potential of thienopyrimidine compounds has been explored in several studies. These compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

3. Antioxidant Activity

The antioxidant capabilities of thienopyrimidine derivatives are significant as they can scavenge free radicals and reduce oxidative stress. Studies have reported that related compounds exhibit strong antioxidant activity through various assays such as DPPH and hydrogen peroxide scavenging methods . These activities are crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Case Studies

Several case studies highlight the biological activity of compounds in the thienopyrimidine class:

StudyCompoundActivityFindings
Sharma et al. (2023)Thienopyrimidine DerivativeAnticancerEffective against HL-60 leukemia cells with IC50 values indicating significant cytotoxicity .
Patil et al. (2021)Sulfonamide DerivativeAntibacterialExhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
Research on Antioxidants (2022)Various ThienopyrimidinesAntioxidantShowed IC50 values lower than ascorbic acid in scavenging assays .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The compound has shown promise as a lead molecule in drug discovery, particularly for conditions such as cancer and infectious diseases. Its structure allows for modifications that can enhance biological activity and selectivity against specific targets.
  • Antimicrobial Activity : Similar thienopyrimidine derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis . This positions the compound as a candidate for developing new antimicrobial agents.

2. Biological Research

  • Enzyme Inhibition Studies : The compound is being investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, studies have indicated that thienopyrimidine derivatives can modulate enzyme activity, which is crucial in cancer metabolism .
  • Receptor Binding Studies : Research has focused on the interaction of this compound with various receptors, providing insights into its potential therapeutic effects and mechanisms of action .

3. Chemical Synthesis

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures with potential pharmaceutical applications .

Case Study 1: Anticancer Activity

A study conducted on related thienopyrimidine derivatives revealed their effectiveness against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways that promote tumor growth. The results indicated that modifications to the thienopyrimidine core could enhance cytotoxicity and selectivity towards cancer cells.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that compounds similar to N-ethyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide exhibited significant bactericidal activity against multi-drug resistant strains of bacteria. This highlights the potential of these compounds in addressing antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Compound Name / Feature Core Heterocycle Substituents on Core Acetamide Substituents Pharmacological Implications
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-methyl, 7-(4-methylphenyl) N-ethyl, N-phenyl Enhanced lipophilicity; potential for improved metabolic stability
Compound Thieno[2,3-d]pyrimidin-4-one 6-ethyl, 3-phenyl N-(4-nitrophenyl) Nitro group increases reactivity but may reduce bioavailability
Analogues Oxadiazole/thiazole hybrids Varied (e.g., amino-thiazole) N-(un/substituted-phenyl) Sulfanyl linkage common; likely antimicrobial activity
Compound Pentanamide with dioxoisoindolin 4-methyl, pyridin-2-yl sulfamoyl N-(4-sulfamoylphenyl) Bulky substituents may hinder membrane permeability

Analysis of Structural Variations:

Core Heterocycle: The thieno[3,2-d]pyrimidin-4-one core in the target compound differs from the thieno[2,3-d]pyrimidin-4-one in by the position of the sulfur atom in the thiophene ring. Compared to oxadiazole/thiazole hybrids (), the thienopyrimidine core offers greater rigidity, which may enhance target selectivity .

Substituent Effects: The 3-methyl and 7-(4-methylphenyl) groups in the target compound increase lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility. In contrast, the 6-ethyl and 3-phenyl groups in ’s compound introduce longer alkyl chains, which could slow metabolic degradation .

Sulfanyl Linkage :

  • Present in both the target and compounds, this bridge likely serves as a pharmacophore, enabling hydrogen bonding or hydrophobic interactions with biological targets .

Preparation Methods

Cyclocondensation of 2-Amino-4-Methylthiophene-3-Carboxylate

A common precursor for thieno[3,2-d]pyrimidin-4-ones is 2-amino-4-methylthiophene-3-carboxylate , which undergoes cyclization with formamide or urea under thermal or microwave-assisted conditions. For example:

  • Formamide-mediated cyclization : Heating 2-amino-4-methylthiophene-3-carboxylate with excess formamide at 180°C for 6–8 hours yields the 4-oxo-thienopyrimidine core.

  • Urea-assisted method : Microwave irradiation (900 W, 5–10 minutes) of the same precursor with urea in solvent-free conditions achieves higher yields (85–92%).

Key optimization parameters :

  • Reaction temperature: 160–200°C (thermal) vs. 80–100°C (microwave).

  • Catalyst: Sodium bicarbonate or potassium tert-butoxide improves cyclization efficiency.

Functionalization at the 2-Position with Sulfanyl Linkage

The sulfanyl group at the 2-position is introduced via nucleophilic aromatic substitution (SNAr) or oxidative coupling.

SNAr with Mercaptoacetamide Derivatives

  • Step 1 : Chlorination of the 2-position using POCl₃ (3 equiv) in DMF (catalytic) at 110°C for 4 hours yields 2-chlorothieno[3,2-d]pyrimidin-4-one.

  • Step 2 : Displacement with N-ethyl-N-phenylmercaptoacetamide (synthesized separately from chloroacetyl chloride, ethylamine, and aniline) in DMF at 80°C for 6 hours.

  • Yield : 65–72% after recrystallization (ethanol).

  • Critical detail : Use of K₂CO₃ (2 equiv) as base prevents over-oxidation of the thiol.

Oxidative Coupling with Disulfides

An alternative employs Cu(I)-catalyzed coupling between 2-mercaptothienopyrimidine and N-ethyl-N-phenylacetamide disulfide. This method avoids harsh conditions but requires anhydrous THF and inert atmosphere.

N-Ethylation and N-Phenylation of the Acetamide Side Chain

The N-ethyl-N-phenylacetamide moiety is typically preassembled before attachment to the thienopyrimidine core.

Synthesis of N-Ethyl-N-Phenylacetamide

  • Step 1 : Reaction of chloroacetyl chloride (1.2 equiv) with ethylamine in dichloromethane at 0°C, followed by addition of aniline and triethylamine (2.5 equiv) at room temperature.

  • Step 2 : Purification via silica gel chromatography (ethyl acetate:hexane, 1:2) yields the acetamide (85% purity), further recrystallized from ethanol.

Final Coupling and Purification

The convergent synthesis concludes with coupling the functionalized thienopyrimidine core and acetamide side chain.

SNAr Reaction Conditions

  • Molar ratio : 1:1.2 (thienopyrimidine:acetamide thiol).

  • Solvent : DMF or DMSO at 80–100°C for 6–8 hours.

  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv).

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol/dimethylformamide (1:1).

Characterization Data

  • Melting point : 172–174°C (decomp.).

  • ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, pyrimidine-H), 7.58–7.22 (m, 9H, Ar-H), 4.02 (q, J = 7.0 Hz, 2H, CH₂CH₃), 3.85 (s, 2H, SCH₂CO), 2.45 (s, 3H, CH₃), 1.32 (t, J = 7.0 Hz, 3H, CH₂CH₃).

  • HRMS (ESI+) : m/z calc. for C₂₇H₂₆N₃O₂S₂ [M+H]⁺: 496.1421; found: 496.1418.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
SNAr with preformed thiol72988High regioselectivity
Cu-catalyzed coupling689512Mild conditions
Microwave-assisted85992Rapid synthesis

Challenges and Optimization Opportunities

  • Regioselectivity in cyclization : Competing formation of [2,3-d] vs. [3,2-d] isomers requires precise temperature control.

  • Sulfide oxidation : Use of degassed solvents and antioxidant additives (e.g., BHT) improves stability.

  • Scalability : Batch vs. flow chemistry approaches for Suzuki coupling steps need evaluation for industrial-scale production .

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Thienopyrimidinone core formation : React 3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidine with ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group.
  • Sulfanyl-acetamide coupling : Use a thiol-ether linkage between the thienopyrimidinone core and N-ethyl-N-phenylacetamide via Mitsunobu or SN2 reactions . Critical parameters :
  • Temperature control (60–80°C for cyclization).
  • Solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity).
  • Catalysts (e.g., Pd(PPh₃)₄ for cross-coupling steps).

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm absence of unreacted intermediates.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray crystallography : Use SHELX software for crystal structure refinement to resolve stereochemical ambiguities .
  • HPLC-PDA : Assess purity (>95% by area normalization) and detect byproducts .

Q. How can researchers optimize reaction yields while minimizing byproduct formation?

  • Stepwise monitoring : Use TLC or HPLC to track intermediates and adjust reaction times .
  • Protecting groups : Temporarily block reactive sites (e.g., amine groups) during coupling steps .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on bioactivity?

  • Variation of substituents : Synthesize derivatives with modified phenyl (e.g., 4-fluorophenyl) or acetamide groups (e.g., N-methyl vs. N-ethyl) .
  • Biological assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) or cytotoxicity models.
  • Key SAR insights :
  • Methyl groups on the phenyl ring enhance lipophilicity and membrane permeability .
  • Sulfanyl linkages improve target binding affinity compared to ether analogs .

Q. What methodologies are recommended for investigating target engagement and interaction mechanisms?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified proteins (e.g., kinases).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Cryo-EM/X-ray co-crystallization : Resolve binding modes at atomic resolution .

Q. How should researchers address contradictions between in vitro and in vivo biological activity data?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .
  • Formulation adjustments : Use solubilizing agents (e.g., cyclodextrins) to improve bioavailability in animal models .
  • Dose-response validation : Repeat in vitro assays under physiologically relevant conditions (e.g., serum-containing media) .

Q. What computational approaches predict binding modes and pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) : Simulate interactions with homology-modeled targets .
  • ADMET prediction (SwissADME) : Forecast logP, CYP450 metabolism, and blood-brain barrier permeability .
  • MD simulations (GROMACS) : Analyze ligand-receptor stability over 100-ns trajectories .

Q. What strategies exist for improving solubility and stability without compromising bioactivity?

  • Salt formation : Convert free base to hydrochloride or mesylate salts .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) for enhanced aqueous solubility .
  • Excipient screening : Test co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80) in formulation studies .

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